5-n-Octyl-2,2'-bithiophene
Overview
Description
5-n-Octyl-2,2’-bithiophene is an organic compound with the molecular formula C16H22S2. It is a derivative of bithiophene, where an octyl group is attached to the 5-position of the bithiophene ring. This compound is known for its applications in the field of organic electronics, particularly in the development of conducting polymers and organic semiconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Octyl-2,2’-bithiophene typically involves the coupling of 5-bromo-2,2’-bithiophene with 1-bromooctane in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using a solvent such as tetrahydrofuran (THF) or toluene. The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of 5-n-Octyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure efficient coupling and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions
5-n-Octyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the bithiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or other halogenating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated bithiophenes and other substituted derivatives.
Scientific Research Applications
5-n-Octyl-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conducting polymers and organic semiconductors.
Biology: Investigated for its potential use in biosensors and bioelectronics.
Medicine: Explored for its applications in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices
Mechanism of Action
The mechanism of action of 5-n-Octyl-2,2’-bithiophene in electronic applications involves its ability to conduct electricity through the delocalization of π-electrons along the bithiophene backbone. The octyl group enhances the solubility and processability of the compound, making it suitable for use in various electronic devices. The molecular targets and pathways involved include the interaction with other conjugated systems and the formation of charge carriers (electrons and holes) that facilitate electrical conductivity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: The parent compound without the octyl substitution.
3,3’-Dioctyl-2,2’-bithiophene: A similar compound with octyl groups at the 3,3’-positions.
5-n-Hexyl-2,2’-bithiophene: A derivative with a hexyl group instead of an octyl group.
Uniqueness
5-n-Octyl-2,2’-bithiophene is unique due to its enhanced solubility and processability compared to its unsubstituted counterpart, 2,2’-bithiophene. The presence of the octyl group also influences the electronic properties of the compound, making it more suitable for specific applications in organic electronics .
Properties
IUPAC Name |
2-octyl-5-thiophen-2-ylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22S2/c1-2-3-4-5-6-7-9-14-11-12-16(18-14)15-10-8-13-17-15/h8,10-13H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEIXHZLTHTEOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719959 | |
Record name | 5-Octyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93164-73-9 | |
Record name | 5-Octyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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